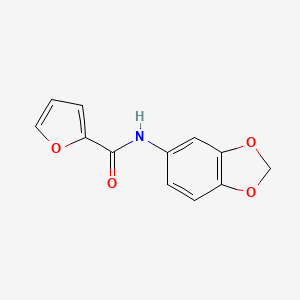![molecular formula C17H15BrN4O B5504150 5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)
5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of compounds similar to “5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide” typically involves condensation reactions. For instance, the synthesis of related nicotinohydrazide compounds involves reflux condensation of nicotinohydrazide with various aldehydes to produce Schiff bases in good yield, monitored by techniques such as FT-IR and UV-visible spectroscopy, alongside DFT calculations to predict the favored isomer product (Hussam et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds akin to the one is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT computational analysis. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, X-ray analysis revealed the non-planar structure of a related compound due to the twisting of the benzene ring plane, indicative of complex structural dynamics (Liu et al., 2006).
Chemical Reactions and Properties
Nicotinohydrazide derivatives undergo various chemical reactions, including condensation to form Schiff bases, which have been studied for their antimicrobial properties. The configuration of molecules in these compounds, such as the E configuration around the azomethine groups, plays a crucial role in their chemical behavior and interactions (Zhu, 2020).
Physical Properties Analysis
The physical properties, including thermal stability and melting points, can be assessed through thermal analysis. Compounds similar to “this compound” have shown good thermal stability up to certain temperatures, which is critical for their potential applications in various fields (Barakat et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential biological activity, are often explored through computational studies and biological assays. Schiff bases derived from nicotinohydrazide and various aldehydes have been investigated for their antibacterial and antifungal activities, showcasing the potential of these compounds as antimicrobial agents (Kadhim & Mekky, 2021).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of related compounds have been a significant area of research. For instance, the synthesis, identification, thermal analysis, and antibacterial studies of a Schiff base, similar in structure and reactive groups to the compound of interest, have been extensively documented. These studies involve the condensation reactions and characterization using techniques such as FT-IR, UV-visible spectroscopy, and DFT computational calculations (Yahya Hussam et al., 2016). Such research provides foundational knowledge for understanding the chemical properties and potential applications of the compound .
Antibacterial Applications
Antimicrobial and Antiviral Activities
Compounds with structures similar to 5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide have been synthesized and tested for their antimicrobial and antiviral activities. Studies have shown that these compounds exhibit a range of activities against various microbial and viral pathogens, offering insights into their potential therapeutic applications (Ajit Joshi et al., 2010). The exploration of these activities can inform the development of new drugs and treatments.
Crystal Structure Analysis
The detailed analysis of crystal structures through techniques like X-ray crystallography provides valuable information about the molecular interactions and stability of these compounds. For instance, the intermolecular interactions, Hirshfeld surface analysis, and thermal stability of related compounds have been studied to understand their structural characteristics and potential applications in material science and pharmaceuticals (A. Barakat et al., 2017).
特性
IUPAC Name |
5-bromo-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-15(14-5-3-4-6-16(14)22(11)2)10-20-21-17(23)12-7-13(18)9-19-8-12/h3-10H,1-2H3,(H,21,23)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQPDFXQVMSCTE-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-(2-oxo-2-phenylethyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5504085.png)

![2-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)phthalazin-1(2H)-one](/img/structure/B5504095.png)
![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5504126.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)
![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)
![2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)
